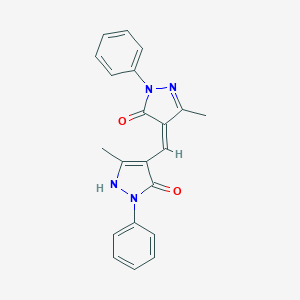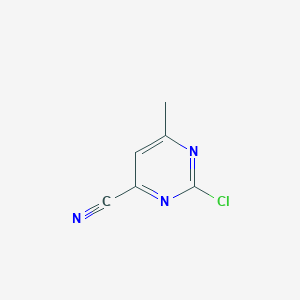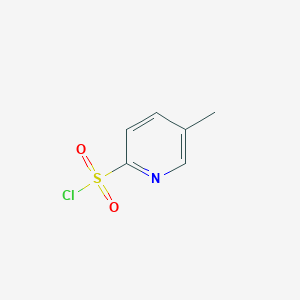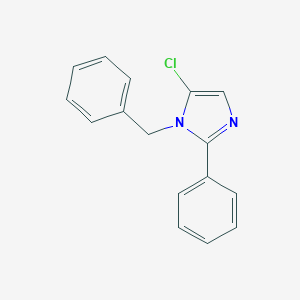
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that the compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells and to exhibit antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, the compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, the compound can be difficult to purify, which can lead to impurities in the final product.
Zukünftige Richtungen
There are several future directions for research on 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl-. One direction is to further investigate its anti-inflammatory properties and to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to investigate its potential use as an antioxidant and to explore its anti-cancer properties further. Finally, efforts could be made to improve the solubility and purity of the compound to make it easier to work with in lab experiments.
In conclusion, 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is a compound with significant potential for use in medicine and other fields. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for further research. However, more work is needed to fully understand its mechanism of action and to improve its solubility and purity for use in lab experiments.
Synthesemethoden
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- involves the condensation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has been extensively studied for its potential applications in medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use as an antioxidant and for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
4174-09-8 |
|---|---|
Produktname |
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- |
Molekularformel |
C21H18N4O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3/b19-13- |
InChI-Schlüssel |
DFSHSSAUZJFPSK-CPNJWEJPSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Andere CAS-Nummern |
15900-11-5 |
Physikalische Beschreibung |
DryPowder, PelletsLargeCrystals |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)



![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)


